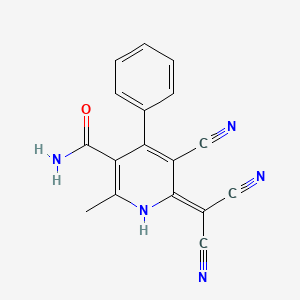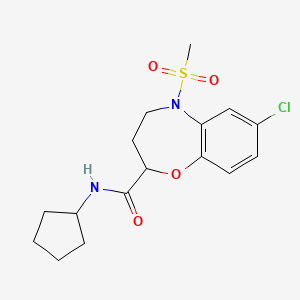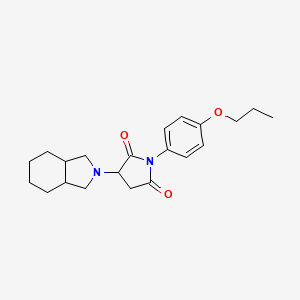
5-Cyano-6-(dicyanomethylidene)-2-methyl-4-phenyl-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CYANO-6-(DICYANOMETHYLENE)-2-METHYL-4-PHENYL-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes multiple cyano groups and a pyridine ring. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
The synthesis of 5-CYANO-6-(DICYANOMETHYLENE)-2-METHYL-4-PHENYL-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of malononitrile with aromatic aldehydes in the presence of a base, followed by cyclization and further functionalization to introduce the cyano and amide groups . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The cyano groups can be substituted with other functional groups using appropriate reagents.
Cycloaddition: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It has shown promising antitumor activity in vitro, making it a potential candidate for cancer therapy.
Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds.
Industry: Its derivatives are used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, in cancer cells, it has been shown to induce apoptosis by promoting the accumulation of reactive oxygen species and inhibiting cell proliferation . The exact molecular pathways involved may include the inhibition of key enzymes or signaling proteins that regulate cell growth and survival .
Comparison with Similar Compounds
Similar compounds to 5-CYANO-6-(DICYANOMETHYLENE)-2-METHYL-4-PHENYL-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE include other pyridine derivatives with cyano groups, such as 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives . These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 5-CYANO-6-(DICYANOMETHYLENE)-2-METHYL-4-PHENYL-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE lies in its specific arrangement of functional groups, which contributes to its distinct chemical reactivity and potential therapeutic benefits .
Properties
Molecular Formula |
C17H11N5O |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
5-cyano-6-(dicyanomethylidene)-2-methyl-4-phenyl-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C17H11N5O/c1-10-14(17(21)23)15(11-5-3-2-4-6-11)13(9-20)16(22-10)12(7-18)8-19/h2-6,22H,1H3,(H2,21,23) |
InChI Key |
RGBSJFUYQKGDKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C(C#N)C#N)N1)C#N)C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-(3,4-dihydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11044577.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044583.png)
![2-Thiophenecarboxamide, N-[2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl]-](/img/structure/B11044604.png)

![Ethyl 3-[2-(4-ethylpiperazin-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate](/img/structure/B11044633.png)
![6-(4-Bromophenyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044641.png)
![1-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11044646.png)
![N-(4-fluorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11044647.png)
![N-[5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide](/img/structure/B11044648.png)

![2-amino-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11044650.png)
![Methyl 2-[(1,1,1-trifluoro-3-methoxy-2-{[(2-methoxyphenyl)carbonyl]amino}-3-oxopropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11044666.png)
![1-[(Benzylamino)methylene]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11044672.png)

